molecular formula C7H12ClN5O B2445750 2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide CAS No. 2411314-94-6

2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide

Cat. No.: B2445750
CAS No.: 2411314-94-6
M. Wt: 217.66
InChI Key: HZMOMSWDYWZGON-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide is a chemical compound that features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. Tetrazole derivatives have gained significant attention in medicinal chemistry due to their potential biological activities and applications in drug development .

Preparation Methods

The synthesis of 2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(5-methyltetrazol-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to other tetrazole derivatives.

Properties

IUPAC Name

2-chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN5O/c1-5(8)7(14)9-3-4-13-6(2)10-11-12-13/h5H,3-4H2,1-2H3,(H,9,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMOMSWDYWZGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CCNC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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